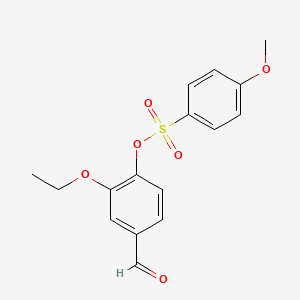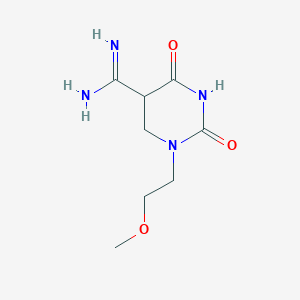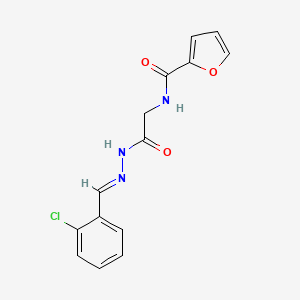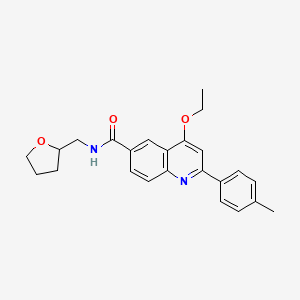
2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” is a chemical compound with the molecular formula C16H16O6S . It has an average mass of 336.360 Da and a monoisotopic mass of 336.066772 Da .
Synthesis Analysis
The compound can be synthesized through a series of chemical reactions. For instance, a biologically active 1,2,4-triazole Schiff base can be obtained through the condensation of 3-phenyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with 2-ethoxy-4-formylphenyl-4-methoxybenzoate .Molecular Structure Analysis
The molecular structure of “2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” can be analyzed using various spectroscopic techniques. The vibrational frequencies, thermodynamic parameters, Mulliken atomic charges, and other molecular characteristics can be determined via optimized structural parameters .Chemical Reactions Analysis
The chemical reactivity of “2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” can be studied through various chemical reactions. For example, it can be involved in the synthesis of a novel 2-ethoxy-4-[(5-oxo-3-phenyl-1,5-dihydro-1,2,4-triazol-4-ylimino)-methyl]-phenyl-4-methoxybenzoate (EPM) compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate” can be analyzed using various techniques. For instance, its melting point is between 103-104 degrees Celsius .Aplicaciones Científicas De Investigación
Noncovalent Interactions in Supramolecular Structures
Research has shown that 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate, along with similar compounds, plays a significant role in the study of noncovalent interactions in supramolecular architectures. These interactions, including halogen-bonding, are crucial for understanding and rationalizing solid-state crystal structures. Such studies have utilized density functional theory (DFT) calculations and molecular electrostatic potential (MEP) surfaces to analyze these interactions, confirming their relevance and stabilizing nature (Andleeb et al., 2018).
Intramolecular Nucleophilic Catalysis
In another research, methanolysis of derivatives of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate was studied, providing evidence for the catalytic involvement of the neighboring aldehyde carbonyl group. This research contributes to understanding the mechanisms of intramolecular nucleophilic catalysis during nucleophilic substitution at sulfonyl sulfur (Shashidhar et al., 1997).
Potential Anti-HBV Agents
A significant application in the field of medicine is the development of paeonol-phenylsulfonyl derivatives from 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate for treating Hepatitis B virus (HBV) infections. Research in this area has led to the identification of compounds with potent antiviral effects against HBV, contributing valuable information to the development of antiviral medicines (Huang et al., 2016).
Monitoring Aldol Reactions
In the field of organic chemistry, a fluorogenic aldehyde derivative of 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate has been developed for monitoring the progress of aldol reactions. This compound increases fluorescence upon reaction, aiding in the study and screening of aldol catalysts and evaluation of reaction conditions (Guo & Tanaka, 2009).
Creation of Covalent Organic Frameworks
In materials science, 2-Ethoxy-4-formylphenyl 4-methoxybenzenesulfonate has contributed to the creation of new covalent organic frameworks (COFs) with hydrazone linkages. These COFs are highly crystalline, displaying excellent chemical and thermal stability, and are permanently porous. Such materials expand the scope of possibilities for porous materials (Uribe-Romo et al., 2011).
Propiedades
IUPAC Name |
(2-ethoxy-4-formylphenyl) 4-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6S/c1-3-21-16-10-12(11-17)4-9-15(16)22-23(18,19)14-7-5-13(20-2)6-8-14/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDHLFBNCGPBPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643720.png)
![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2643721.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2643723.png)


![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2643730.png)

![6-(3-chlorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2643732.png)

![4-[2-Methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2643734.png)
![2-(2-(1H-indol-3-yl)acetyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2643735.png)

![{3-[(Dimethylamino)methyl]-4-fluorophenyl}boronic acid hydrochloride](/img/structure/B2643739.png)